Welcome to the BenchChem Online Store!
molecular formula C15H12O4S B8471856 1,4-Benzenedicarboxylic acid, 2-[(4-methylphenyl)thio]- CAS No. 51762-85-7

1,4-Benzenedicarboxylic acid, 2-[(4-methylphenyl)thio]-

Cat. No. B8471856
M. Wt: 288.3 g/mol
InChI Key: VUSUSPDOEWNKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08933142B2

Procedure details

The 2-(p-tolylthio)benzene-1,4-dicarboxylic acid is transferred slowly to a flask, containing 100 ml of chlorosulfonic acid. The temperature is maintained between the 5 and 10° C. with an ice-bath. At the end of the addition, the solution is left to rest for maturation and after 1 hour is poured in water and ice. The precipitate is filtered, washed with water and dried in a vacuum oven obtaining 19.69 g (yield: 96.7%) of 7-methyl-9-oxo-thioxanthene-3-carboxylic acid as a yellow solid. Melting point>250° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:20])[CH:6]=[CH:5][C:4]([S:7][C:8]2[CH:13]=[C:12]([C:14]([OH:16])=[O:15])[CH:11]=[CH:10][C:9]=2[C:17]([OH:19])=O)=[CH:3][CH:2]=1.ClS(O)(=O)=O>O>[CH3:20][C:1]1[CH:2]=[C:3]2[C:4]([S:7][C:8]3[CH:13]=[C:12]([C:14]([OH:16])=[O:15])[CH:11]=[CH:10][C:9]=3[C:17]2=[O:19])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)SC1=C(C=CC(=C1)C(=O)O)C(=O)O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition
WAIT
Type
WAIT
Details
the solution is left
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C2SC=3C=C(C=CC3C(C2=C1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.69 g
YIELD: PERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.